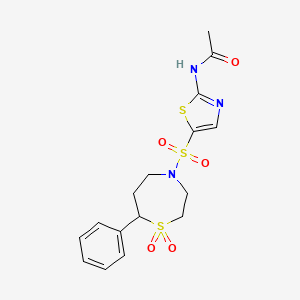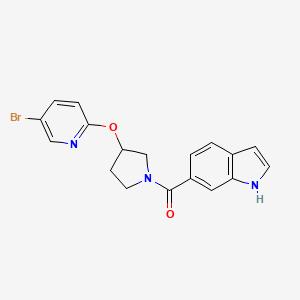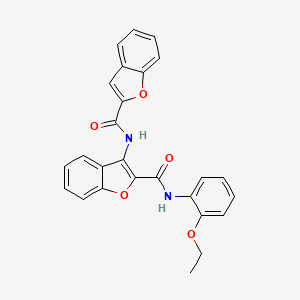![molecular formula C17H19ClN2O2S B2513046 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide;hydrochloride CAS No. 2418594-71-3](/img/structure/B2513046.png)
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C17H19ClN2O2S and its molecular weight is 350.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Control Strategies of Pyrazines Generation from Maillard Reaction
The Maillard reaction is a chemical reaction between amino acids and reducing sugars that gives browned food its desirable flavor. Pyrazines, which contribute to the nutty, roasted flavor of foods, are generated through this process. Research in this area focuses on optimizing the Maillard reaction to enhance food flavor while minimizing the formation of harmful byproducts. Control strategies include utilizing new reactants, modifying reaction conditions, and adopting emerging technologies like ultrasound to promote the desirable outcomes of the Maillard reaction. This study highlights the balance between enhancing food flavors through pyrazine generation and controlling the formation of unwanted byproducts, relevant in food chemistry research (Yu et al., 2021).
High Energy Density Material (HEDM) - Progress in Research Azine Energetic Compounds
This review focuses on the development of high-nitrogen azine energetic materials, which are crucial in the field of energy materials. The synthetic methods, properties, and potential applications of these compounds are discussed, showing their significance in improving the performance of propellants, reducing sensitivity in explosives, and enhancing gas generation in gas generators. Such research has broad implications for materials science, particularly in designing materials with high energy density for military and aerospace applications (Yongjin & Shuhong, 2019).
Hybrid Catalysts in the Synthesis of Pyranopyrimidine Derivatives
The synthesis of pyranopyrimidine derivatives, important in medicinal chemistry for their bioavailability and broad applications, involves the use of hybrid catalysts. This review covers the diverse catalysts used in synthesizing these compounds, including metal, ionic liquid, and nanocatalysts. The focus on hybrid catalysts underscores the interdisciplinary approach in organic synthesis, blending chemistry with materials science to create bioactive molecules with potential pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Anticoagulant Activity of Sulfated Polysaccharides from Seaweeds
This review discusses the anticoagulant properties of sulfated polysaccharides derived from seaweeds, focusing on their chemical structures and mechanisms of action. Such natural compounds have significant therapeutic potential, including as anticoagulants, by interacting with proteins involved in the blood coagulation process. The detailed analysis of structure-activity relationships in these compounds provides insights into designing new anticoagulant drugs from natural resources, highlighting the intersection of natural product chemistry and therapeutic drug development (Ciancia, Quintana, & Cerezo, 2010).
Propiedades
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S.ClH/c18-16-12-4-2-1-3-10(12)7-13(16)19-17(20)15-8-11-9-21-6-5-14(11)22-15;/h1-4,8,13,16H,5-7,9,18H2,(H,19,20);1H/t13-,16-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFUZXJDAFWYEO-OALZAMAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1SC(=C2)C(=O)NC3CC4=CC=CC=C4C3N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC2=C1SC(=C2)C(=O)N[C@@H]3CC4=CC=CC=C4[C@H]3N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[1-(3-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}propyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide](/img/structure/B2512963.png)
![2-[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2512964.png)
![5-Chloro-6-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2512965.png)


![2-Tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2512974.png)
![1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one](/img/structure/B2512975.png)
![N-[(3,4-dimethoxyphenyl)methyl]-4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B2512976.png)

![2-[(2Z)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B2512978.png)

![3-[(2-chlorophenyl)sulfonyl]-1-ethyl-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2512981.png)
![2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2512984.png)
![2-Chloro-N-[(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)methyl]acetamide](/img/structure/B2512985.png)
